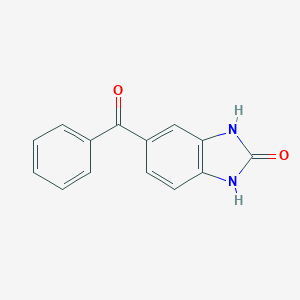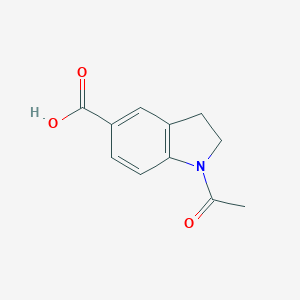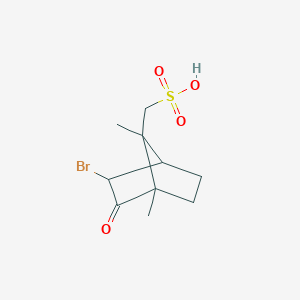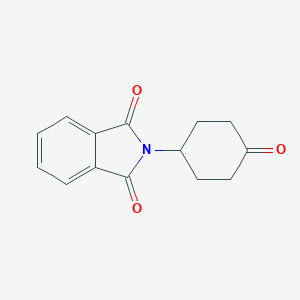
4-Ftalimidociclohexanona
Descripción general
Descripción
4-Phthalimidocyclohexanone is a chemical compound with the molecular formula C14H13NO3 .
Molecular Structure Analysis
The molecular structure of 4-Phthalimidocyclohexanone consists of 14 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phthalimidocyclohexanone include a molecular weight of 243.26 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 410.0±38.0 °C at 760 mmHg, and a flash point of 191.1±19.1 °C .Aplicaciones Científicas De Investigación
Investigación Farmacéutica
4-Ftalimidociclohexanona se utiliza en la investigación farmacéutica . A menudo se utiliza como reactivo en la síntesis de diversos compuestos farmacéuticos. Sin embargo, las aplicaciones específicas dentro de este campo no están fácilmente disponibles en la literatura actual.
Investigación Química
Este compuesto es un derivado de imida cíclica del anhídrido ftálico y la ciclohexanona. Se utiliza en la investigación química, particularmente en la síntesis de nuevos compuestos químicos . Su estructura única lo convierte en una herramienta valiosa en el desarrollo de nuevas rutas de síntesis.
Investigación Biológica
Si bien no hay información específica disponible sobre el uso de this compound en la investigación biológica, los derivados de ftalimida se han sintetizado y evaluado por sus actividades antineoplásicas contra las células cancerosas .
Aplicaciones Industriales
This compound tiene aplicaciones industriales potenciales . Sin embargo, los detalles específicos de estas aplicaciones no se detallan en la literatura disponible.
Ciencia de Materiales
Aunque no hay información específica sobre el uso de this compound en la ciencia de los materiales, su estructura química única podría ser potencialmente de interés en este campo .
Investigación Energética
No hay información específica disponible sobre el uso de this compound en la investigación energética . Sin embargo, la exploración de nuevos compuestos orgánicos en la investigación energética es un campo en crecimiento, y este compuesto podría encontrar aplicaciones potenciales aquí.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-oxocyclohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUJQPNLEZZILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475523 | |
| Record name | 4-Phthalimidocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104618-32-8 | |
| Record name | 2-(4-Oxocyclohexyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104618-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phthalimidocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)

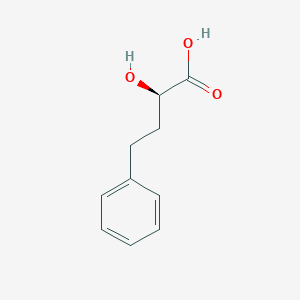
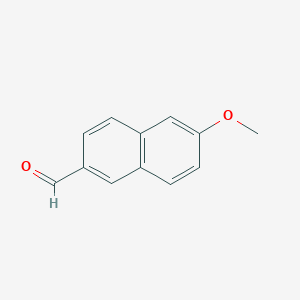


![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
